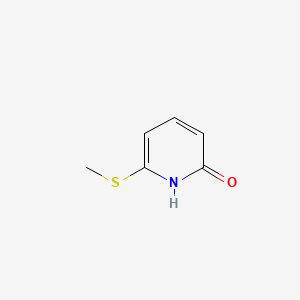
6-methylsulfanyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methylsulfanyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with a methylthio group at the 6-position and a keto group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with sodium methanethiolate to introduce the methylthio group, followed by oxidation to form the keto group. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-methylsulfanyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Aplicaciones Científicas De Investigación
Antiviral Properties
One of the notable applications of 6-methylsulfanyl-1H-pyridin-2-one derivatives is in the development of antiviral agents. Research has indicated that compounds derived from pyridin-2-one structures can inhibit the hepatitis C virus (HCV). A patent describes a series of 5,6-dihydro-1H-pyridin-2-one compounds that show promise in treating HCV infections, addressing the urgent need for effective antiviral therapies due to the limitations of existing treatments .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound derivatives. For instance, a study highlighted the synthesis of novel heteroaromatic methyl sulfones, which include pyridine derivatives. These compounds demonstrated significant antibacterial activity against various pathogens, suggesting their potential as effective antimicrobial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the pyridinone structure can enhance its efficacy as a TRK (tropomyosin receptor kinase) inhibitor, which is relevant in cancer treatment . The identification of potent analogs through SAR studies indicates that specific substitutions can significantly improve therapeutic outcomes.
Anti-Fibrotic Effects
In addition to its antiviral and antimicrobial properties, compounds based on this compound have been evaluated for anti-fibrotic activities. A series of derivatives were tested for their ability to inhibit hepatic stellate cell proliferation, with some showing promising results in reducing fibrosis markers . This application is particularly relevant in liver diseases where fibrosis progression is a major concern.
Synthesis and Chemical Reactions
The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups necessary for enhancing biological activity. Recent advancements have introduced new reagents that facilitate the formation of methyl sulfone derivatives from bis-nucleophiles, expanding the synthetic toolkit available for creating complex heterocycles .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 6-methylsulfanyl-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(methylthio)pyridine: Similar structure but lacks the keto group.
6-(methylthio)pyrimidin-2(1H)-one: Contains a pyrimidine ring instead of a pyridine ring.
6-(methylthio)quinolin-2(1H)-one: Features a quinoline ring, providing different electronic properties.
Uniqueness
6-methylsulfanyl-1H-pyridin-2-one is unique due to the presence of both the methylthio and keto groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
117765-18-1 |
|---|---|
Fórmula molecular |
C6H7NOS |
Peso molecular |
141.188 |
Nombre IUPAC |
6-methylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NOS/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8) |
Clave InChI |
KQVQDDHVAADXMD-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=O)N1 |
Sinónimos |
2(1H)-Pyridinone,6-(methylthio)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















